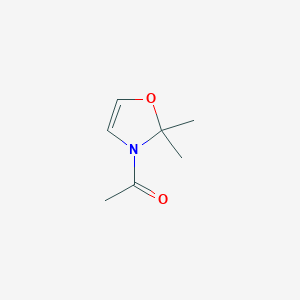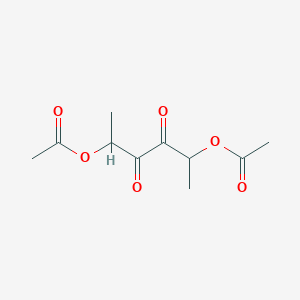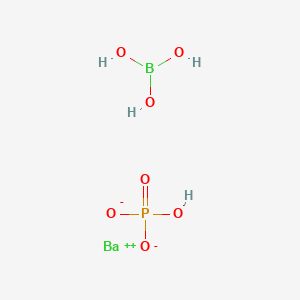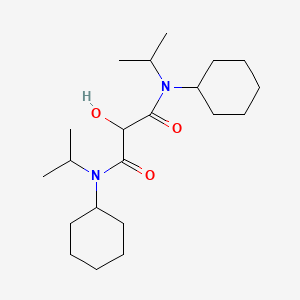
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of cyclohexyl and isopropyl groups attached to a central hydroxypropanediamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide typically involves the reaction of cyclohexylamine with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product formation. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Dicyclohexylcarbodiimide
- N,N’-Dicyclohexylurea
- N,N’-Dicyclohexyl-2-hydroxy-1,3-propanediaminium
Uniqueness
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is unique due to its specific combination of cyclohexyl and isopropyl groups attached to a hydroxypropanediamide core. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
111635-29-1 |
|---|---|
Molekularformel |
C21H38N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N,N'-dicyclohexyl-2-hydroxy-N,N'-di(propan-2-yl)propanediamide |
InChI |
InChI=1S/C21H38N2O3/c1-15(2)22(17-11-7-5-8-12-17)20(25)19(24)21(26)23(16(3)4)18-13-9-6-10-14-18/h15-19,24H,5-14H2,1-4H3 |
InChI-Schlüssel |
CFHQGZGFELQJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1CCCCC1)C(=O)C(C(=O)N(C2CCCCC2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


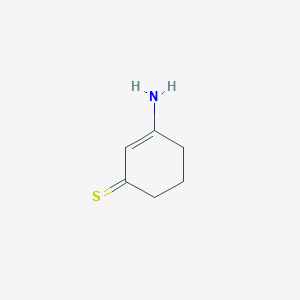

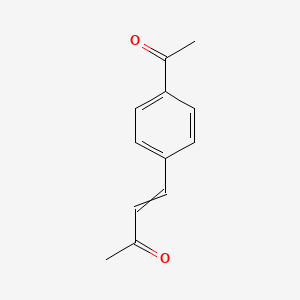
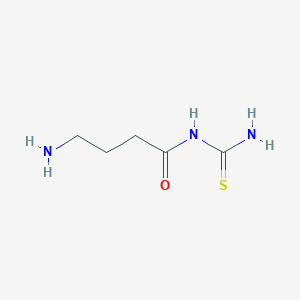
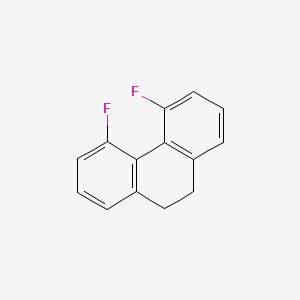
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

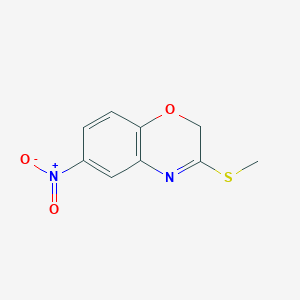
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
